Alsterpaullone - 237430-03-4

Alsterpaullone

Catalog Number: EVT-258495
CAS Number: 237430-03-4
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alsterpaullone is an organic heterotetracyclic compound that is 1,3-dihydro-2H-1-benzazepin-2-one which shares its 4-5 bond with the 3-2 bond of 5-nitro-1H-indole. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an EC 2.7.11.26 (tau-protein kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and an anti-HIV-1 agent. It is a C-nitro compound, an organic heterotetracyclic compound and a member of caprolactams. It is functionally related to a paullone.

Kenpaullone

Compound Description: Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, ATP-competitive inhibitor of CDKs, particularly CDK1/cyclin B. [] It demonstrates antitumor activity in vitro and is considered a lead compound for developing novel CDK inhibitors. []

Relevance: Kenpaullone serves as a foundational structure for developing Alsterpaullone and other paullone derivatives. [] Alsterpaullone, with its 9-nitro substitution, exhibits significantly higher CDK1/cyclin B inhibitory activity compared to Kenpaullone. []

9-Bromo-2,3-Dimethoxy-7,12-Dihydroindolo[3,2-d][1]Benzazepin-6(5H)-one

Compound Description: This paullone derivative incorporates a 2,3-dimethoxy substitution on the core structure of Kenpaullone. [] In vitro studies demonstrate noteworthy antitumor activity for this compound. []

9-Trifluoromethyl-2,3-Dimethoxy-7,12-Dihydroindolo[3,2-d][1]Benzazepin-6(5H)-one

Compound Description: This compound is structurally similar to the previous derivative, with a 9-trifluoromethyl group replacing the 9-bromo substituent. [] It exhibits comparable CDK1/cyclin B inhibitory activity to Kenpaullone. []

2-Methoxy-9-Methylsulfonylpaullone

Compound Description: This novel paullone derivative contains a sulfur-containing 9-substituent, specifically a methylsulfonyl group. [] It exhibits superior CDK1 inhibitory activity compared to Alsterpaullone. []

Relevance: The enhanced potency of this derivative compared to Alsterpaullone emphasizes the significant impact of the 9-position substituent on CDK1 inhibition within the paullone family. []

Indirubin-3'-monoxime

Compound Description: Indirubin-3'-monoxime is a potent inhibitor of GSK-3β, exhibiting activity in the nanomolar range. [, ] It has been investigated for its potential in various therapeutic areas, including cancer and Alzheimer's disease. [, ]

Relevance: Similar to Alsterpaullone, Indirubin-3'-monoxime displays inhibitory activity against GSK-3β. [, ] Both compounds highlight the therapeutic potential of targeting this kinase in various diseases.

Lithium Chloride (LiCl)

Compound Description: Lithium chloride is a widely used mood stabilizer, particularly in treating bipolar disorder. [, ] One of its proposed mechanisms of action involves the inhibition of GSK-3β. [, ]

Relevance: Both Alsterpaullone and LiCl inhibit GSK-3β and have demonstrated efficacy in preclinical models related to neurological disorders. [, , ]

SB-216763

Compound Description: SB-216763 is a selective ATP-competitive inhibitor of GSK-3β. [] It is frequently used in research to investigate the role of GSK-3β in various cellular processes.

Relevance: Like Alsterpaullone, SB-216763 targets GSK-3β and has shown potential in preclinical models of various diseases. []

Purvalanol A

Compound Description: Purvalanol A is a cyclin-dependent kinase inhibitor with activity against CDK1, CDK2, and CDK4. [] It exhibits antiproliferative effects in various cancer cell lines.

Source and Classification

Alsterpaullone was originally isolated from the plant Alstonia scholaris, a member of the Apocynaceae family. Its classification falls under the category of organic compounds, specifically as an indole derivative due to the presence of an indole ring in its structure. This compound has been extensively studied for its pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation.

Synthesis Analysis

The synthesis of alsterpaullone can be achieved through several methods, with notable processes including the Heck reaction and Stille coupling.

  1. Heck Reaction: This method involves the coupling of aryl halides with alkenes in the presence of palladium catalysts. For alsterpaullone, this reaction is critical in forming the indole framework.
  2. Stille Coupling: This reaction facilitates the formation of carbon-carbon bonds using organostannanes and halides. It is particularly useful for introducing functional groups that enhance the biological activity of alsterpaullone.
  3. Conjugation with Polyethylene Glycol (PEG): Research has explored methods to enhance the solubility and bioavailability of alsterpaullone by conjugating it with PEG. This involves activating the indole nitrogen to form a reactive carbamate, which can then be linked to PEG through various synthetic routes .
Molecular Structure Analysis

Alsterpaullone exhibits a complex molecular structure characterized by an indole ring fused with a nitro group and additional substituents that contribute to its biological activity. The molecular formula is C_12H_10N_2O_2, with a molecular weight of approximately 218.22 g/mol.

Structural Features

  • Indole Ring: The core structure includes a bicyclic indole system, which is essential for its interaction with cyclin-dependent kinases.
  • Nitro Group: The presence of a nitro group at position 9 enhances its inhibitory activity against CDKs.
  • Hydrogen Bonding: Alsterpaullone's interactions with target proteins involve hydrogen bonding, particularly with amino acid residues such as Val135 in GSK-3β .
Chemical Reactions Analysis

Alsterpaullone participates in various chemical reactions primarily related to its role as a kinase inhibitor.

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of cyclin-dependent kinases, preventing substrate phosphorylation and thereby blocking cell cycle progression.
  2. Degradation Pathways: In biological systems, alsterpaullone can undergo metabolic transformations that may affect its pharmacokinetics and efficacy.
  3. Stability Studies: Research indicates that PEGylated forms of alsterpaullone exhibit increased stability in physiological conditions compared to the unconjugated form .
Mechanism of Action

Alsterpaullone's primary mechanism of action involves selective inhibition of cyclin-dependent kinases, particularly CDK2 and CDK9.

  1. Cell Cycle Regulation: By inhibiting these kinases, alsterpaullone disrupts cell cycle progression, leading to apoptosis in cancer cells.
  2. Viral Gene Expression Suppression: Studies have shown that alsterpaullone can suppress viral late gene expression during infections, indicating potential antiviral properties .
  3. Pharmacodynamics: The compound demonstrates dose-dependent effects on cell survival and proliferation in various cancer cell lines.
Physical and Chemical Properties Analysis

Alsterpaullone possesses distinct physical and chemical properties that influence its behavior in biological systems:

Applications

Alsterpaullone has several scientific applications:

  1. Cancer Therapy: Due to its ability to inhibit cyclin-dependent kinases, alsterpaullone is being explored as a potential therapeutic agent in cancer treatment.
  2. Neurodegenerative Disorders: Research indicates that it may promote motor neuron survival, suggesting applications in treating diseases like Spinal Muscular Atrophy .
  3. Viral Infections: Its capacity to suppress viral gene expression opens avenues for antiviral drug development against certain viruses.
Molecular Mechanisms of Alsterpaullone in Oncogenic Pathways

Cyclin-Dependent Kinase (CDK) Inhibition Dynamics

Structural Basis of CDK1/cyclin B and CDK2/cyclin A Inhibition

Alsterpaullone functions as an ATP-competitive inhibitor, binding to the catalytic cleft of CDK1/cyclin B and CDK2/cyclin A complexes with high affinity. Its paullone scaffold facilitates hydrophobic interactions with conserved residues in the kinase domain, while the 9-nitro group forms hydrogen bonds with the hinge region (residues Glu81 and Leu83 in CDK2), stabilizing the inactive conformation [9] [7]. This binding disrupts ATP hydrolysis, preventing phosphorylation of downstream substrates involved in G2/M transition (e.g., lamins, histone H1) and S-phase progression (e.g., retinoblastoma protein). Structural studies reveal that alsterpaullone’s planar structure allows deeper penetration into the active site compared to bulkier inhibitors, explaining its low IC50 of 35 nM for CDK1/cyclin B and 15 nM for CDK2/cyclin A [9] [7].

Differential Selectivity Across CDK Subtypes

Alsterpaullone exhibits variable efficacy against CDK subtypes due to structural differences in their cyclin-binding partners and ATP pockets:

Table 1: Kinase Inhibition Profile of Alsterpaullone

Target KinaseIC50 (nM)Biological Consequence
CDK1/cyclin B35G2/M arrest, mitotic spindle defects
CDK2/cyclin A15S-phase blockade, replication fork stalling
CDK2/cyclin E200Partial G1/S inhibition
CDK5/p3540Impaired neuronal migration (non-oncogenic effect)
GSK-3α/β4β-catenin stabilization, WNT pathway activation

Cyclin E’s flexible T-loop reduces alsterpaullone’s binding stability, resulting in 13-fold lower potency against CDK2/cyclin E than CDK2/cyclin A. CDK5/p35 inhibition occurs via a distinct hydrophobic pocket near Lys33, but this has limited relevance in oncology [7] [9] [10].

Glycogen Synthase Kinase-3β (GSK-3β) Interaction and Dual-Target Inhibition

Alsterpaullone dually targets CDKs and GSK-3β with near-equal potency (IC50 = 4 nM). Its binding to GSK-3β involves salt bridges with Arg141 and hydrophobic interactions with Val135, overlapping with its CDK-binding residues [5] [9]. This dual inhibition creates a synthetic lethal effect in cancer cells:

  • CDK blockade: Induces cell cycle arrest at G1/S or G2/M checkpoints.
  • GSK-3β suppression: Stabilizes β-catenin by preventing phosphorylation at Ser33/37/Thr41. Accumulated β-catenin translocates to the nucleus, activating WNT target genes (e.g., MYC, CCND1). Paradoxically, this pro-survival effect is counteracted by concurrent CDK inhibition, which negates proliferative signals from WNT activation [5] [10]. In Epstein-Barr virus-associated lymphomas, alsterpaullone’s GSK-3β inhibition reduces viral late gene expression by 80%, synergizing with its cell cycle effects [5].

Apoptosis Induction via Mitochondrial Membrane Potential Perturbation

Caspase-9 Activation and Downstream Effector Pathways

Alsterpaullone (≥1 μM) triggers intrinsic apoptosis via mitochondrial outer membrane permeabilization (MOMP). This depletes mitochondrial membrane potential (ΔΨm) by >60%, causing cytochrome c release and apoptosome assembly. Caspase-9 activation precedes cleavage of executioner caspases-3/7 and PARP, with detectable PARP fragmentation within 4 hours in HeLa cells [3] [8]. In Group 3 medulloblastoma, alsterpaullone (3 μM) induces 80% apoptosis in 8 hours, confirmed by Annexin V positivity and caspase-3 activation [3].

Table 2: Apoptotic Markers Modulated by Alsterpaullone

EventTimeframeKey BiomarkersFunctional Outcome
Mitochondrial disruption2–4 hours↓ΔΨm, ↑cytochrome c releaseApoptosome formation
Initiator caspase4–6 hours↑Cleaved caspase-9Caspase cascade initiation
Executioner phase6–8 hours↑Cleaved caspases-3/7, ↑PARP fragmentationDNA fragmentation, cell death

Synergy Between CDK Inhibition and Intrinsic Apoptotic Signaling

CDK1 suppression by alsterpaullone prevents phosphorylation of anti-apoptotic proteins like MCL-1 and survivin, accelerating their proteasomal degradation. Concurrently, GSK-3β inhibition upregulates pro-apoptotic BIM and downregulates BCL-2. This dual perturbation lowers the apoptotic threshold, permitting caspase activation even in chemoresistant cells [3] [8]. In leukemia models, alsterpaullone’s apoptosis induction requires CDK2 inhibition, which dephosphorylates FoxO3a, enabling its translocation to the nucleus to activate BIM transcription [3].

Transcriptional Modulation of Cell Cycle Regulators

Suppression of MYC Oncogene Expression in Group 3 Medulloblastoma

Alsterpaullone downregulates MYC mRNA by >70% in MYC-amplified Group 3 medulloblastomas. This occurs via two mechanisms:

  • Direct CDK9 inhibition: Reduces phosphorylation of RNA polymerase II CTD, impairing transcriptional elongation of MYC.
  • Indirect pathway modulation: CDK2 blockade stabilizes FBXW7, an E3 ubiquitin ligase targeting MYC for degradation [2]. In vivo, alsterpaullone (30 mg/kg) suppresses MYC protein levels in medulloblastoma xenografts, correlating with tumor regression and extended survival [2].

p27Kip1 Transcriptional Repression via FoxO3a Displacement

Alsterpaullone 2-cyanoethyl (A2CE), a derivative, inhibits p27Kip1 transcription (IC50 = 200 nM) by disrupting FoxO3a binding to the CDKN1B promoter. Normally, deacetylated FoxO3a binds to insulin response elements (IREs) in the CDKN1B promoter. Alsterpaullone enhances FoxO3a acetylation via Sirtuin 2 (Sirt2) inhibition, reducing FoxO3a-DNA affinity by 8-fold [4] [6]. Consequently, p27Kip1 mRNA decreases by 60%, overriding its tumor-suppressive functions:

Table 3: Transcriptional Targets of Alsterpaullone

Target GeneRegulationMechanismOncogenic Impact
MYCDownregulatedCDK9 inhibition + FBXW7 stabilizationBlocks cell cycle progression
CDKN1B (p27)DownregulatedFoxO3a acetylation → promoter dissociationPermits G1/S transition in stem cells
CCNE1DownregulatedE2F inhibition secondary to CDK2 blockadeSynergizes with S-phase arrest

This p27Kip1 repression facilitates tissue regeneration but may paradoxically support cancer stemness in quiescent tumor populations [4] [6].

Properties

CAS Number

237430-03-4

Product Name

Alsterpaullone

IUPAC Name

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20)

InChI Key

OLUKILHGKRVDCT-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

9-nitro-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
alsterpaullone

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.